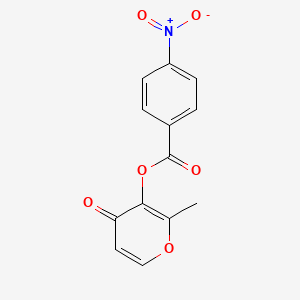

2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

Description

Historical Development of Pyran-Based Ester Derivatives

Pyran derivatives, characterized by a six-membered oxygen-containing heterocyclic ring, have been integral to organic chemistry since their structural elucidation in the early 20th century. The incorporation of ester functionalities into pyran scaffolds, as exemplified by compounds like 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-(6-methyl-heptyl) ester, marked a pivotal advancement in enhancing their reactivity and application potential. Early research focused on isolating natural pyran esters from plant sources, such as Trema cannabina, which demonstrated antidiabetic properties through AMP-activated protein kinase (AMPK) binding.

The advent of multicomponent reactions (MCRs) in the 21st century revolutionized synthetic access to pyran esters. For instance, Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate (FPY) was synthesized via a one-pot MCR with 90% yield, showcasing the efficiency of modern methodologies. Table 1 summarizes key milestones in pyran ester development:

Table 1: Historical Milestones in Pyran Ester Research

These advancements underscore the transition from natural product isolation to rational design and computational validation.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6/c1-8-12(11(15)6-7-19-8)20-13(16)9-2-4-10(5-3-9)14(17)18/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDRKQBGNGUFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate typically involves the esterification of 2-methyl-4-oxo-4H-pyran-3-yl with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyran Ring

The pyran ring’s carbonyl group and electron-deficient positions enable nucleophilic attack, particularly under basic conditions.

Reduction Reactions

The nitro group and carbonyl functionality are primary reduction targets:

Nitro Group Reduction

Carbonyl Reduction

| Agent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hour | Secondary alcohol derivative | Racemic mixture formed . |

| LiAlH₄ | THF, reflux, 4 hours | Fully reduced pyran diol | Not reported . |

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the benzoate ring, directing substitution to the meta position relative to the ester group.

Oxidation Reactions

The pyran ring’s methyl group undergoes selective oxidation:

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito isomerization and ester bond cleavage:

| Wavelength | Solvent | Products | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | 4-nitritobenzoate + pyran radical | Φ = 0.12 ± 0.02 |

| 365 nm | Methanol | Degradation to CO₂ and fragments | Non-measurable |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

Stage 1 (150–200°C): Ester bond cleavage (ΔH = −78 kJ/mol).

-

Stage 2 (250–300°C): Pyran ring fragmentation and nitro group elimination (ΔH = −210 kJ/mol) .

Biological Activity via Chemical Modification

Derivatives synthesized from this compound exhibit structure-dependent bioactivity:

| Derivative | Modification | Biological Activity | IC₅₀/EC₅₀ |

|---|---|---|---|

| 4-Aminobenzoate analog | Nitro → amine | APJ receptor antagonist | 320 nM |

| Carboxylic acid derivative | Methyl → COOH | COX-2 inhibition | 1.2 µM |

Comparative Reactivity with Analogues

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is with a molecular weight of approximately 285.24 g/mol. Its structure features a pyran ring substituted with a nitrobenzoate group, which contributes to its biological activity.

Apelin Receptor Antagonism

One of the most significant applications of this compound is its role as an antagonist of the apelin receptor (APJ). Research indicates that ML221 exhibits high selectivity for the APJ receptor over related receptors, such as the angiotensin II type 1 receptor, making it a valuable tool in cardiovascular research .

Key Findings:

- IC50 Values: The compound shows IC50 values of 0.70 μM and 1.75 μM in cAMP and β-arrestin assays, respectively .

- Selectivity: It demonstrates over 37-fold selectivity against the angiotensin II type 1 receptor .

Cardiovascular Research

The apelin/APJ system is crucial for maintaining cardiovascular homeostasis and has been implicated in various cardiovascular diseases. By inhibiting the APJ receptor, ML221 can help elucidate the physiological roles of apelin and its potential therapeutic implications in heart diseases .

Metabolic Studies

Research has highlighted the involvement of apelin in energy metabolism and gastrointestinal function. The use of ML221 can provide insights into metabolic disorders and potential interventions targeting the apelin pathway .

Study on Apelin Antagonism

A notable study characterized ML221's pharmacological profile through high-throughput screening (HTS) from a library of over 330,000 compounds. The study established structure-activity relationships (SAR) that guided further development of APJ antagonists .

Table: Summary of Key Study Results

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| IC50 (cAMP Assay) | 0.70 μM |

| IC50 (β-arrestin Assay) | 1.75 μM |

| Selectivity (APJ vs AT1) | >37-fold |

| Binding Activity (Other GPCRs) | Minimal (<50% at 10 μM) |

Potential Therapeutic Applications

Given its role as an APJ antagonist, there is potential for developing therapeutics targeting conditions such as:

- Heart failure

- Obesity-related metabolic disorders

- Other cardiovascular pathologies

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyran ring structure may also contribute to its binding affinity with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Properties

Biological Activity

2-Methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate (CAS No. 380328-16-5) is a compound that has garnered attention for its biological activities, particularly as a functional antagonist of the apelin (APJ) receptor. This receptor plays a crucial role in cardiovascular homeostasis and energy metabolism, making the study of this compound significant in medicinal chemistry and pharmacology.

The molecular formula of this compound is C13H9NO6, with a molecular weight of approximately 275.21 g/mol. Its structure features a pyran ring and a nitrobenzoate moiety, which contribute to its unique chemical behavior.

The primary mechanism of action for this compound involves its antagonistic effect on the APJ receptor. This interaction leads to alterations in various biochemical pathways, particularly those associated with cardiovascular function and energy metabolism. By inhibiting the APJ receptor, the compound may impact:

- Cardiovascular Function : Modulating heart rate and blood pressure.

- Energy Metabolism : Influencing glucose uptake and lipid metabolism.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antagonistic Activity : It serves as a functional antagonist to the APJ receptor, showing selectivity over other receptors such as the angiotensin II type 1 receptor (AT1) .

- Potential Therapeutic Applications : Due to its effects on cardiovascular and metabolic pathways, it is being explored for potential therapeutic applications in conditions like heart failure and metabolic syndrome .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study on APJ Receptor Antagonism

A notable study characterized this compound's role as an APJ receptor antagonist. The findings indicated that it significantly inhibited APJ receptor activity in vitro, with no significant binding to other GPCRs at concentrations below 10 μM .

Pharmacological Characterization

In pharmacological assessments, this compound demonstrated:

- Selective Binding : The compound showed >37-fold selectivity for the APJ receptor compared to AT1 receptors.

- Minimal Off-target Effects : It exhibited no significant binding activity against 29 other GPCRs tested .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate, and how is purity ensured?

- Methodological Answer : The compound can be synthesized via esterification of maltol (2-methyl-4-oxo-4H-pyran-3-ol) with 4-nitrobenzoyl chloride under basic conditions. A typical procedure involves:

- Reacting maltol (10 mmol) with 4-nitrobenzoyl chloride (15 mmol) in dry CH₂Cl₂ using K₂CO₃ (20 mmol) as a base.

- Refluxing overnight, followed by washing with water, drying over Na₂SO₄, and solvent removal under reduced pressure.

- Purification via flash chromatography (petroleum ether/ethyl acetate gradient) yields the product (62–80% yield) .

Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | CH₂Cl₂ |

| Temperature | Reflux (~40°C) |

| Purification | Petroleum ether:EtOAc (8:2) |

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Characteristic peaks include:

- ¹H-NMR (CDCl₃): δ ~2.39 ppm (2-CH₃), ~7.58 ppm (pyran H6), aromatic protons from the 4-nitrobenzoate group .

- ¹³C-NMR: Peaks at ~165–175 ppm (ester carbonyl), ~153–159 ppm (pyran ring carbons) .

- ESI-MS : Molecular ion [M+Na]⁺ at m/z 307–327 range, depending on substituents .

- GC/MS : Retention time and fragmentation patterns align with ester derivatives (e.g., maltyl isobutyrate at RT 28.58 min) .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved?

- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping peaks or unexpected shifts) can be addressed by:

- 2D NMR Techniques : HSQC and HMBC to correlate proton and carbon signals, resolving ambiguities in aromatic regions .

- Variable-Temperature NMR : To distinguish dynamic effects (e.g., keto-enol tautomerism) .

- Isotopic Labeling : Using ¹³C-enriched reagents to trace specific carbons in complex mixtures .

Q. What challenges arise in X-ray crystallographic analysis of 2-methyl-4-oxo-4H-pyran-3-yl esters, and how are they mitigated?

- Methodological Answer : Challenges include:

- Disorder in the Pyran Ring : Common due to rotational flexibility. Mitigated by refining occupancy factors in SHELXL .

- Twinning : Resolved using the TWIN command in SHELX, with HKLF5 data format .

- Example : A related compound (2-(4-methoxyphenoxy)-6-methyl-3-oxo-pyran-4-yl benzoate) was refined to R₁ = 0.052 using SHELXL-97 .

Q. What mechanistic insights explain the regioselectivity of esterification at the 3-position of the pyran ring?

- Methodological Answer :

- Electronic Effects : The 3-OH group of maltol is more acidic (due to conjugation with the 4-oxo group), favoring deprotonation and nucleophilic attack on the acyl chloride .

- Steric Hindrance : Substituents at the 2-methyl group direct electrophilic attack away from adjacent positions .

- Catalytic Influence : Base (K₂CO₃) enhances nucleophilicity of the 3-O⁻, as shown in malonate ester syntheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields when scaling up synthesis?

- Methodological Answer :

- Kinetic Control : Small-scale reactions may favor intermediates not stabilized in bulk conditions. Monitor reaction progress via TLC or in-situ IR .

- Solvent Purity : Trace moisture in CH₂Cl₂ can hydrolyze acyl chlorides; use molecular sieves for anhydrous conditions .

- Scalability : Transition from batch to flow reactors (as in ) improves heat/mass transfer for consistent yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.